molecular formula C4H6N2O B13857526 Hydrazine, 2-furanyl-

Hydrazine, 2-furanyl-

Cat. No.: B13857526
M. Wt: 98.10 g/mol
InChI Key: VMRFHNHXJQAPQR-UHFFFAOYSA-N
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Description

Hydrazine, 2-furanyl- is an organic compound that features a hydrazine group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine, 2-furanyl- can be synthesized through the coupling of hydrazines with furanyl aldehydes. One common method involves the use of mechanochemical techniques, where the reaction is carried out in a planetary ball mill. The reaction typically requires a maximum time of 180 minutes, divided into six cycles of 30 minutes each .

Industrial Production Methods

Industrial production of hydrazine, 2-furanyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 2-furanyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of furanyl hydrazones.

    Reduction: Reduction reactions can convert hydrazones back to hydrazines.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as methanol and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various hydrazones and substituted hydrazines, which can have significant biological and chemical activities .

Scientific Research Applications

Hydrazine, 2-furanyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrazine, 2-furanyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones, which can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms .

Comparison with Similar Compounds

Hydrazine, 2-furanyl- can be compared with other similar compounds, such as:

    Nifroxazide: A hydrazone with a furanyl scaffold used as an intestinal antiseptic.

    Furazolidone: Another furanyl hydrazone with antimicrobial properties.

    Dantrolene: A hydrazone used as a muscle relaxant.

    Nifurzide: A furanyl hydrazone with antibacterial activity.

Hydrazine, 2-furanyl- is unique due to its specific structure and the range of biological activities it exhibits. Its ability to form stable hydrazones makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

furan-2-ylhydrazine

InChI

InChI=1S/C4H6N2O/c5-6-4-2-1-3-7-4/h1-3,6H,5H2

InChI Key

VMRFHNHXJQAPQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)NN

Origin of Product

United States

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